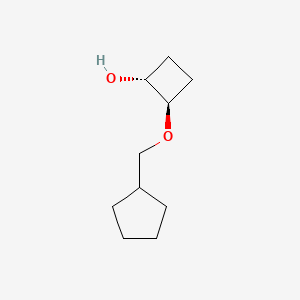

(1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a cyclobutane derivative and is also known by the name CPCCOEt.

Scientific Research Applications

Oxidative Ring Expansion and Synthesis of 1,2-Dioxanes

Research demonstrates that cyclobutanols, including structures similar to (1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol, can undergo oxidative ring expansion to produce functionalized 1,2-dioxanes. This process, catalyzed by Co(acac)2 and triplet oxygen, leads to the regioselective cleavage and insertion of molecular oxygen, forming dioxanes with a 3,6-cis-configuration, indicating potential in synthetic organic chemistry for generating complex molecules from simpler cyclobutanols (López et al., 2020).

Stereodivergent Syntheses of β-Dipeptides

The compound's framework has been utilized in the stereodivergent syntheses of bis(cyclobutane) β-dipeptides. This method involves synthesizing methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from cyclobutane-1-carboxylic acid derivatives, leading to the creation of β-amino acid oligomers. These oligomers, containing cyclobutane units, represent a novel class of β-dipeptides with potential applications in peptide science and pharmaceutical development (Izquierdo et al., 2002).

Antiviral Activity of Cyclobutyl Nucleoside Analogues

Cyclobutyl nucleoside analogues, which share structural similarities with (1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol, have been synthesized and evaluated for their antiviral activities. These compounds have shown significant efficacy against a range of herpesviruses, demonstrating the potential of cyclobutane-containing compounds in antiviral drug development. The synthesis involves coupling with diethoxy-1,2-cyclobutanedicarboxylic acid and further conversion to yield compounds with potent antiviral properties (Bisacchi et al., 1991).

Bioactive Oxetane-Containing Metabolites

Oxetane-containing compounds (OCCs), related to cyclobutanes, have been found to exhibit a broad spectrum of biological activities, including antineoplastic, antiviral, and antifungal effects. The study highlights the importance of high-energy, oxygen-containing non-aromatic heterocycles like cyclobutanes in the development of new pharmacophores with diverse biological activities. This suggests potential research avenues in exploring the biological activities of cyclobutane derivatives (Vil’ et al., 2019).

Tandem Catalysis for Asymmetric Coupling

A novel application in synthetic chemistry involves the cobalt-catalyzed tandem catalysis for coupling ethylene with enynes, using cyclobutane intermediates. This process enables the formation of complex chiral molecules from simple precursors, highlighting the cyclobutane structure's versatility in facilitating highly selective carbon-carbon bond formations. This methodology could revolutionize the synthesis of structurally complex cyclobutanes found in many biologically important natural products and pharmaceuticals (Pagar & RajanBabu, 2018).

properties

IUPAC Name |

(1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c11-9-5-6-10(9)12-7-8-3-1-2-4-8/h8-11H,1-7H2/t9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEYJCAGRVVWJM-NXEZZACHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2CCC2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)CO[C@@H]2CC[C@H]2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol](/img/structure/B2359454.png)

![4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone](/img/structure/B2359456.png)

![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2359458.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2359461.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2359470.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2359472.png)